molecular formula C10H17N5O3 B4303602 2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate

2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate

Cat. No.: B4303602
M. Wt: 255.27 g/mol
InChI Key: CTPBVGSIQCWYMX-UHFFFAOYSA-N
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Description

2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its potential use in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and require refluxing to achieve high yields . The general synthetic route can be summarized as follows:

    Starting Material: Cyanuric chloride.

    Reagents: Ethylamine and 2-hydroxyethylamine.

    Conditions: Reflux in 1,4-dioxane or 1,2-dichloroethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution: Depending on the nucleophile, various substituted triazine derivatives can be formed.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with different oxidation states.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, triazine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential candidates for anticancer agents . The exact molecular targets and pathways would depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and ethylamino groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-3-11-9-13-7(8(17)18-6-5-16)14-10(15-9)12-4-2/h16H,3-6H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBVGSIQCWYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)C(=O)OCCO)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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